3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14ClN7O2 and its molecular weight is 395.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to certain anti-depressant molecules , suggesting it may interact with similar targets, such as serotonin or norepinephrine transporters.
Mode of Action
Given its structural similarity to certain anti-depressants , it may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This is purely speculative and requires experimental validation.
Biochemical Pathways
The compound may potentially affect the serotonin and norepinephrine pathways, given its structural similarity to certain anti-depressants . These pathways play crucial roles in mood regulation By inhibiting the reuptake of these neurotransmitters, the compound could potentially alleviate symptoms of depression.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed inhibit the reuptake of serotonin or norepinephrine, it could potentially alleviate symptoms of depression by enhancing neurotransmission in these pathways . .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN7O2/c19-14-5-1-3-12(9-14)17(27)21-7-8-26-11-15(23-25-26)18-22-16(24-28-18)13-4-2-6-20-10-13/h1-6,9-11H,7-8H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJYNHIJSTIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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